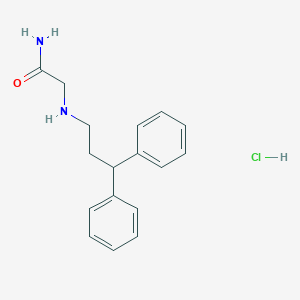
3-氯-4-(三氟甲氧基)苯甲醛
描述
3-Chloro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a chloro group at the third position and a trifluoromethoxy group at the fourth position on the benzene ring, along with an aldehyde functional group. It is a clear, colorless liquid with a boiling point of 226°C and a density of 1.463 g/cm³ .
科学研究应用
3-Chloro-4-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
It is used to synthesize dibenzylamines via reductive aminations of aldehydes and amines . These compounds can act as possible allosteric modulators of calcium-sensing receptors .
Mode of Action
It is known to participate in the synthesis of dibenzylamines through reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine .
Biochemical Pathways
Its derivatives could potentially modulate calcium-sensing receptors, which play a crucial role in maintaining calcium homeostasis .
Result of Action
Its derivatives, however, have been used to prepare antitubercular nitroimidazoles , suggesting potential antimicrobial activity.
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.
准备方法
3-Chloro-4-(trifluoromethoxy)benzaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with a suitable oxidizing agent to introduce the aldehyde group . Industrial production methods typically involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-Chloro-4-(trifluoromethoxy)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Major products formed from these reactions include 3-chloro-4-(trifluoromethoxy)benzoic acid, 3-chloro-4-(trifluoromethoxy)benzyl alcohol, and various substituted derivatives .
相似化合物的比较
3-Chloro-4-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Lacks the chloro group present in 3-Chloro-4-(trifluoromethoxy)benzaldehyde.
3-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group and no chloro group.
The uniqueness of 3-Chloro-4-(trifluoromethoxy)benzaldehyde lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
属性
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQQVMQXOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003254 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83279-38-3 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)


![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)








